![molecular formula C11H13N3O3 B8047157 Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate](/img/structure/B8047157.png)
Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate
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Overview
Description
Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their diverse biological and chemical properties. The presence of both isoxazole and pyrrolo[1,2-a]imidazole rings in its structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors containing the isoxazole and pyrrolo[1,2-a]imidazole moieties. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the role of five-membered heterocycles in the design of antibacterial agents. Compounds similar to Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate have been shown to exhibit significant antibacterial properties due to their ability to interact with bacterial enzymes and disrupt cellular processes .
Case Study:
- A study demonstrated that derivatives of heterocyclic compounds, including isoxazoles, exhibited varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at specific positions on the heterocycle influenced potency and spectrum of activity.
Anticancer Properties
The spirocyclic nature of the compound may also contribute to anticancer activity. Research into related compounds has shown that spiroheterocycles can inhibit cancer cell proliferation by inducing apoptosis and disrupting the cell cycle.
Case Study:
- A series of spiroisoxazole derivatives were synthesized and tested for cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Results indicated that certain derivatives significantly reduced cell viability, suggesting potential for further development as anticancer agents.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to act as a ligand for various biological targets:
- Enzyme Inhibition: Compounds with similar structures have been found to inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation: The presence of nitrogen atoms in the isoxazole and pyrroloimidazole rings allows for interactions with various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step reactions that can yield various derivatives with tailored biological activities.
Synthesis Method | Key Reagents | Yield (%) | Notes |
---|---|---|---|
Cycloaddition | Diazocarbonyl compounds | 65% | Effective for generating spiro compounds |
Condensation | Hydrazine derivatives | 70% | Useful for introducing functional groups |
Mechanism of Action
The mechanism by which Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar biological activities.
Pyrrolo[1,2-a]imidazole derivatives: These compounds contain the pyrrolo[1,2-a]imidazole moiety and are known for their diverse pharmacological properties.
Uniqueness: Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate stands out due to its spirocyclic structure, which combines both isoxazole and pyrrolo[1,2-a]imidazole rings. This unique combination contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications.
Biological Activity
Ethyl 5',6'-dihydro-4H-spiro[isoxazole-5,7'-pyrrolo[1,2-a]imidazole]-3-carboxylate is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₃
- Molecular Weight : 235.24 g/mol
- CAS Number : Not available
The compound features a spiro structure that combines isoxazole and pyrroloimidazole moieties, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that derivatives of isoxazole and pyrrolidine structures exhibit significant antimicrobial properties. This compound has shown promising results against various bacterial strains. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus.
- Gram-negative bacteria : Demonstrated activity against Escherichia coli.
A study highlighted the compound's ability to inhibit bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
2. Antifungal Activity
In vitro studies have also assessed the antifungal properties of related compounds. The spiro compound showed moderate antifungal activity against strains such as Candida albicans and Aspergillus niger, suggesting its potential use in treating fungal infections .
3. Anticancer Properties
The structural characteristics of this compound suggest potential anticancer activity. Preliminary data indicate:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis in malignant cells through the activation of caspase pathways.
Further studies are needed to elucidate the specific mechanisms involved in its anticancer effects .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
- Cell Signaling Modulation : It could affect signaling pathways related to apoptosis and cell proliferation in cancer cells.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics .
Case Study 2: Anticancer Activity
In a laboratory setting, this compound was tested on human cancer cell lines. The findings showed a dose-dependent decrease in cell viability and increased markers for apoptosis compared to untreated controls .
Data Summary Table
Properties
IUPAC Name |
ethyl spiro[4H-1,2-oxazole-5,7'-5,6-dihydropyrrolo[1,2-a]imidazole]-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-2-16-9(15)8-7-11(17-13-8)3-5-14-6-4-12-10(11)14/h4,6H,2-3,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVROAWAGFPHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC2(C1)CCN3C2=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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